Talabostat mesylate

Overview

Description

Talabostat mesylate (Val-boroPro mesylate; PT100 mesylate) is an orally bioavailable, non-selective dipeptidyl peptidase IV (DPP-IV) inhibitor with broad-spectrum enzymatic inhibition, including fibroblast activation protein (FAP; IC50 = 560 nM), DPP8/9 (IC50 = 4/11 nM), quiescent cell proline dipeptidase (QPP; IC50 = 310 nM), and DPP2 . It exhibits antitumor and hematopoietic-stimulating activities by enhancing cytokine/chemokine production and T-cell-dependent immune responses. Preclinical studies demonstrate tumor regression in murine models of fibrosarcoma and lymphoma, mediated by innate and adaptive immunity .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of talabostat mesylate involves the preparation of its core structure, Val-boroPro, followed by mesylation. The key steps include:

Formation of Val-boroPro: This involves the coupling of L-valine with boroproline.

Mesylation: The resulting Val-boroPro is then treated with methanesulfonic acid to form the mesylate salt.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Bulk Synthesis: Large-scale coupling of L-valine with boroproline.

Purification: The product is purified using crystallization or chromatography techniques.

Mesylation: The purified Val-boroPro is then reacted with methanesulfonic acid to obtain the mesylate salt.

Chemical Reactions Analysis

Types of Reactions: Talabostat mesylate undergoes various chemical reactions, including:

Inhibition Reactions: It inhibits dipeptidyl peptidases by binding to their active sites.

Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions.

Common Reagents and Conditions:

Methanesulfonic Acid: Used for mesylation.

L-valine and Boroproline: Used in the initial coupling reaction.

Major Products: The primary product of these reactions is this compound itself, with potential by-products including unreacted starting materials and hydrolyzed fragments .

Scientific Research Applications

Talabostat mesylate has a wide range of scientific research applications, including:

Cancer Research: It has shown potent antitumor activity by inhibiting DPP-IV and FAP, which are involved in tumor growth and metastasis.

Immunology: The compound stimulates both innate and adaptive immune responses, making it useful in immunotherapy research.

Hematopoiesis: this compound promotes hematopoiesis, making it valuable in studies related to blood cell formation and bone marrow function.

Inflammation: It has been used in research on inflammatory diseases due to its ability to modulate cytokine and chemokine production.

Mechanism of Action

Talabostat mesylate exerts its effects by inhibiting dipeptidyl peptidases, including DPP-IV, FAP, DPP8, and DPP9 . This inhibition leads to:

Antitumor Activity: By targeting FAP in tumor stroma, this compound disrupts the tumor microenvironment.

Immune Stimulation: The compound upregulates cytokines and chemokines, enhancing both innate and adaptive immune responses.

Hematopoietic Stimulation: It promotes the production of blood cells by stimulating hematopoietic pathways.

Comparison with Similar Compounds

Mechanistic and Enzymatic Targets

This compound

- Cancer : Induces immune-mediated tumor regression in WEHI 164 fibrosarcoma and EL4/A20 lymphoma models .

- Hematopoiesis : Stimulates G-CSF production, promoting hematopoietic recovery .

- Clinical Trials: Limited efficacy in solid tumors (e.g., pancreatic cancer) due to toxicity; repurposed for combination therapies .

Nafamostat and Camostat Mesylate

- Antiviral Use : Both inhibit TMPRSS2, but Camostat shows rapid metabolism to GBPA (T1/2 <1 min in plasma), reducing its antiviral durability . Nafamostat is under investigation for COVID-19 due to broader protease inhibition .

- Safety : Camostat has a better safety profile than Nafamostat, which causes significant hypotension .

Lenalidomide and ABT-263

- CLL : Lenalidomide achieves higher response rates (ORR = 47%) compared to ABT-263 (ORR = 33%), but both face challenges with toxicity (e.g., thrombocytopenia in ABT-263) .

Pharmacokinetic and Stability Profiles

Advantages and Limitations

- This compound: Advantages: Dual antitumor and immunostimulatory effects; oral administration. Limitations: Off-target inhibition (DPP8/9) linked to toxicity (e.g., gastrointestinal and cutaneous reactions) .

Nafamostat/Camostat :

Lenalidomide/ABT-263 :

- Advantages: High efficacy in hematologic malignancies.

- Limitations: Toxicity (e.g., tumor flare with Lenalidomide; thrombocytopenia with ABT-263) .

Biological Activity

Talabostat mesylate, also known as Val-boroPro or BXCL701, is a potent inhibitor of dipeptidyl peptidases (DPPs), particularly DPP-IV, with significant implications in cancer therapy and immune modulation. This article explores its biological activity, mechanisms of action, and relevant research findings.

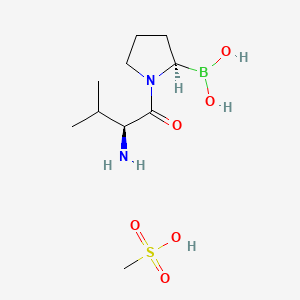

- Chemical Name: B-[(2R)-1-[(2S)-2-Amino-3-methyl-1-oxobutyl]-2-pyrrolidinyl]boronic acid methanesulfonate

- CAS Number: 150080-09-4

- Molecular Weight: 310.18 g/mol

- Purity: ≥98%

This compound functions primarily as a DPP-IV inhibitor, affecting various DPP family members including DPP8, DPP9, and fibroblast activation protein (FAP). Its mechanism includes:

- Inhibition of Dipeptidyl Peptidases: Talabostat has IC50 values of <4 nM for DPP-IV, 4 nM for DPP8, 11 nM for DPP9, 310 nM for DPP7, and 560 nM for FAP, indicating its potency across these targets .

- Activation of Inflammasomes: It activates the NLRP1b inflammasome, leading to pyroptosis in monocytes and macrophages. This pro-inflammatory cell death is crucial for enhancing immune responses against tumors .

- Cytokine Production: Talabostat stimulates the production of various cytokines and chemokines in immune cells, enhancing T-cell responses and potentially leading to tumor regression .

Biological Activity in Cancer Models

This compound has demonstrated significant anti-tumor activity in preclinical studies:

- Tumor Growth Inhibition: In mouse models such as WEHI-164 fibrosarcoma and B16/F10 melanoma, talabostat reduced tumor growth significantly .

- Immune-Mediated Tumor Regression: The compound has been shown to induce immune-mediated tumor regression in several cancer models .

Pediatric Phase I Trial

A notable clinical trial involving this compound was conducted to determine its maximum tolerated dose (MTD) in children with relapsed or refractory solid tumors. The study utilized a novel design focusing on maximum target inhibition (MTI) rather than traditional dose-limiting toxicity (DLT) as the primary endpoint. Key findings include:

- Optimal Dose Determination: The trial established that doses inhibiting more than 90% of serum DPP-IV activity were achievable without significant toxicity .

- Combination Therapy: Talabostat was administered alongside temozolomide or carboplatin, showing promise in enhancing therapeutic efficacy .

Immune Mechanism Studies

Research has indicated that talabostat enhances the immune response through various mechanisms:

- Cytokine Upregulation: In vitro studies demonstrated that talabostat upregulated cytokines such as IL-1β in human bone marrow stromal cells and THP-1 monocytic cells. This upregulation was linked to autocrine and paracrine signaling mechanisms .

- Impact on Tumor Microenvironment: By inhibiting FAP, talabostat may alter the tumor microenvironment, promoting a more favorable immune response against tumors .

Summary of Research Findings

| Study Type | Findings |

|---|---|

| Preclinical | Significant tumor growth reduction in various mouse models. |

| Clinical Trial | Established optimal dosing with minimal toxicity; effective in combination with other therapies. |

| Immune Studies | Enhanced cytokine production leading to improved T-cell responses. |

Properties

IUPAC Name |

[(2R)-1-[(2S)-2-amino-3-methylbutanoyl]pyrrolidin-2-yl]boronic acid;methanesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19BN2O3.CH4O3S/c1-6(2)8(11)9(13)12-5-3-4-7(12)10(14)15;1-5(2,3)4/h6-8,14-15H,3-5,11H2,1-2H3;1H3,(H,2,3,4)/t7-,8-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXYYOEIGQRXGPI-WSZWBAFRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1CCCN1C(=O)C(C(C)C)N)(O)O.CS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

B([C@@H]1CCCN1C(=O)[C@H](C(C)C)N)(O)O.CS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H23BN2O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70164466 | |

| Record name | Talabostat mesylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70164466 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

310.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

150080-09-4 | |

| Record name | Talabostat mesylate [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0150080094 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Talabostat mesylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70164466 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TALABOSTAT MESYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V8ZG4Y1B51 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.